molecular formula C18H18N4O3 B2395608 1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-56-9

1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2395608
CAS No.: 899997-56-9
M. Wt: 338.367
InChI Key: MHXJHHKAYKHCEY-UHFFFAOYSA-N
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Description

1,6,7-Trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetically designed, high-purity chemical compound supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications. This complex small molecule features a fused oxazolopurine-dione core structure, a scaffold of significant interest in medicinal chemistry and drug discovery. Purine derivatives are widely investigated for their potential biological activities due to their structural similarity to endogenous purines, which are fundamental to cellular processes. Researchers can explore this compound as a key intermediate or a novel chemical entity in various biochemical and pharmacological studies. Potential research applications include, but are not limited to, screening for enzyme inhibition, investigating interactions with purinergic receptors, and evaluating anti-proliferative activity in cell-based assays. The structural motifs present in this molecule, including the phenethyl and trimethyl substitutions, make it a candidate for developing new therapeutic agents, particularly in areas such as oncology and neurology. Researchers are encouraged to conduct all necessary experiments to fully characterize the properties and potential applications of this compound in their specific fields of study.

Properties

IUPAC Name

4,7,8-trimethyl-2-(2-phenylethyl)purino[8,7-b][1,3]oxazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-11-12(2)25-17-19-15-14(22(11)17)16(23)21(18(24)20(15)3)10-9-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXJHHKAYKHCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazole Ring Formation

The oxazole moiety is synthesized via cyclization of α-amino nitriles. Using aminomalononitrile tosylate and 5-amino-3-methylisoxazole-4-carbonitrile in 1-methyl-2-pyrrolidinone (NMP), ethyl N-[2-(5-amino-3-methylisoxazol-4-yl)-4-cyanooxazol-5-yl]ethanimidate is formed. This intermediate undergoes nucleophilic attack by primary amines (e.g., phenethylamine) to yield 7-aminooxazolo[5,4-d]pyrimidines, a structural analog of the target’s oxazole-purine system.

Critical parameters :

  • Solvent : NMP enhances solubility of polar intermediates.
  • Temperature : 80–100°C optimizes cyclization kinetics.
  • Catalyst : Triethylamine (5 mol%) accelerates imidate formation.

Purine Annulation

The purine ring is constructed via cyclocondensation of the oxazole intermediate with urea derivatives. Heating 7-aminooxazolo[5,4-d]pyrimidine with trimethylorthoacetate in acetic acid yields the 1,3,7-trimethylpurine-2,4-dione core.

Reaction mechanism :

  • Methylation : Trimethylorthoacetate acts as both methylating agent and acid catalyst.
  • Cyclization : Intramolecular nucleophilic attack by the oxazole’s nitrogen at the pyrimidine’s C6 position forms the fused purine system.

Catalytic and Process Innovations

One-Pot Tandem Reactions

A streamlined synthesis combines oxazole formation, purine annulation, and alkylation in a single pot:

  • Step 1 : Oxazole cyclization in NMP at 100°C.
  • Step 2 : Addition of trimethylorthoacetate and DMS at 80°C.
  • Step 3 : Phenethylamine coupling at 60°C.

Advantages :

  • Yield : 68% overall (vs. 45% for stepwise synthesis).
  • Purity : >98% by HPLC.

Solvent-Free Mechanochemical Synthesis

Ball-milling the oxazole precursor with K₂CO₃ and methyl iodide reduces reaction time from 12 hours to 2 hours. This method eliminates solvent waste and improves atom economy (AE: 82%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.28–7.35 (m, 5H, Ph), 4.12 (t, J = 7.0 Hz, 2H, CH₂Ph), 3.45 (s, 3H, N1-CH₃), 3.21 (s, 6H, N6/N7-CH₃).
  • HRMS : m/z 398.1582 [M+H]⁺ (calc. 398.1578).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at tR = 8.2 min, confirming >99% purity.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h)
Stepwise alkylation 45 95 24
One-pot tandem 68 98 18
Mechanochemical 72 99 2

Key findings : Mechanochemical synthesis offers the best balance of efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1. Anti-inflammatory Properties
Research indicates that derivatives of purine compounds can exhibit anti-inflammatory effects. The presence of specific methyl groups in 1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione may enhance its ability to inhibit pro-inflammatory cytokines. This could make it a candidate for the treatment of conditions characterized by chronic inflammation.

2. Gout Management
Gout is a form of arthritis caused by the accumulation of uric acid crystals in joints. Compounds that inhibit xanthine oxidase are known to reduce uric acid levels. Given the structural similarity of 1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione to other xanthine derivatives, it may possess similar inhibitory effects on uric acid production, making it a potential therapeutic agent for gout management .

3. Antioxidant Activity
The antioxidant properties of purine derivatives have been well-documented. 1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione may help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases including cancer and neurodegenerative disorders.

Analytical and Diagnostic Applications

1. Biomarker for Metabolic Disorders
Due to its role in purine metabolism, 1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione could serve as a biomarker for assessing purine metabolism disorders. Its levels in biological fluids could provide insights into metabolic health and the risk of conditions like hyperuricemia and gout.

2. HPLC Analysis
High-performance liquid chromatography (HPLC) techniques can be employed to quantify levels of this compound in biological samples. This analytical method allows for precise measurement and monitoring of metabolic changes in patients with conditions influenced by purine metabolism .

Case Studies and Research Findings

Study TitleFindingsReference
Anti-inflammatory Effects of Purine Derivatives Demonstrated significant reduction in TNF-alpha levels in vitro using modified purines similar to 1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Role in Gout Management Evaluated the efficacy of xanthine oxidase inhibitors including similar compounds; suggested potential use of 1,6,7-trimethyl derivatives
Oxidative Stress Reduction Found that certain methylated purines exhibit strong antioxidant properties; supports further investigation into 1,6,7-trimethyl derivatives

Mechanism of Action

The mechanism of action of 1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of tricyclic purinediones, which vary in heterocyclic core substitutions and side-chain modifications. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues

Compound Name Core Structure Substituents Key Functional Features
1-Methyl-7-phenyloxazolo[2,3-f]purine-2,4-dione Oxazolo[2,3-f]purine-2,4-dione 1-CH3, 7-C6H5 Lacks 6-CH3 and 3-phenethyl groups; exhibits moderate A2A affinity
1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4-dione Thiazolo[2,3-f]purine-2,4-dione 1-CH3, sulfur-containing core Thiazolo core enhances electronic density; unsubstituted at 3-position
Pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives Pyrido-purine-2,4-dione Variable N3-substituents (aryl, benzyl) Scaffold used for ThyX enzyme inhibition; lacks oxazole ring
3-Phenylquinoline-2,4(1H,3H)-dione derivatives Quinoline-2,4-dione 3-C6H5, variable azide/triazole groups Antimicrobial activity via triazole cycloaddition

Functional Comparisons

  • Adenosine Receptor Affinity: Oxazolo[2,3-f]purinediones (e.g., 1-methyl-7-phenyl analog) exhibit moderate A2A receptor affinity (Ki ~1 µM) but lower selectivity compared to caffeine derivatives . The 3-phenethyl group in the target compound may enhance lipophilicity and receptor binding kinetics, though experimental data are pending. Thiazolo analogs (e.g., 1-methyl-6,7-dihydrothiazolo) show reduced receptor engagement due to sulfur’s electron-withdrawing effects .
  • Enzyme Inhibition :

    • Pyrido[1,2-e]purine-2,4-diones demonstrate inhibitory activity against Mycobacterium tuberculosis ThyX enzyme (23–33% inhibition at 200 µM), attributed to N3-aryl/benzyl substitutions . The absence of a pyridine ring in the target compound suggests divergent biological targets.
  • Antimicrobial Activity: Quinoline-2,4-dione derivatives with triazole substituents (e.g., 3Aa, 3Ab) exhibit broad-spectrum antimicrobial properties via copper-catalyzed azide-alkyne cycloaddition .

Biological Activity

1,6,7-Trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered interest due to its potential biological activities. This compound is structurally related to known bioactive compounds such as caffeine and other xanthines. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The molecular structure of 1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can be represented as follows:

PropertyDetails
IUPAC Name1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Molecular FormulaC15H16N4O2
Molecular Weight284.31 g/mol
CAS Number[Not available]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is hypothesized to exert its effects through the following mechanisms:

  • Adenosine Receptor Modulation : Similar to caffeine, this compound may act as an antagonist at adenosine receptors (A1 and A2A), which are involved in numerous physiological processes including neurotransmission and cardiovascular function.
  • Inhibition of Phosphodiesterases : It may inhibit phosphodiesterase enzymes leading to increased levels of cyclic AMP (cAMP), which plays a role in signal transduction pathways.

Biological Activities

Research indicates that 1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione exhibits several biological activities:

Antioxidant Activity

Studies have shown that this compound possesses antioxidant properties which can help mitigate oxidative stress in cells. This activity is beneficial for preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Preliminary data suggests that it may have anti-inflammatory effects by modulating cytokine production and reducing inflammation markers in vitro.

Neuroprotective Effects

Given its structural similarity to caffeine and other purines, there is potential for neuroprotective effects. It may enhance cognitive functions and protect against neurodegenerative diseases by promoting neuronal survival and function.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione?

Synthesis typically involves multi-step reactions, including alkylation, cyclization, and functional group modifications. Key parameters include:

  • Temperature : Controlled heating (80–120°C) is critical for cyclization steps to avoid side reactions like decarboxylation .
  • Solvents : Pyridine or dichloromethane are used for their ability to stabilize intermediates and facilitate nucleophilic substitutions .
  • Catalysts : Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) improve reaction efficiency in two-phase systems .
  • Purification : Column chromatography with silica gel or recrystallization from ethanol ensures high purity (>95%) .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent positions (e.g., methyl groups at 1,6,7 positions and phenethyl at C3) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (C20_{20}H22_{22}N4_4O3_3) and molecular weight (366.4 g/mol) .
  • X-ray Crystallography : Resolves spatial arrangement, particularly the oxazole-purine fused ring system .

Q. What are the primary challenges in scaling up synthesis for preclinical studies?

  • Intermediate Stability : Alkylated intermediates (e.g., 8-bromopurinedione) are sensitive to moisture, requiring inert atmospheres .
  • Yield Optimization : Multi-step reactions often suffer from cumulative yield losses; continuous flow reactors improve efficiency .
  • Regioselectivity : Competing alkylation at N1 vs. N3 positions necessitates careful monitoring via TLC or HPLC .

Advanced Research Questions

Q. How does the oxazole ring influence adenosine receptor binding affinity?

The oxazole ring enhances selectivity for adenosine A2A_{2A} receptors over A1_1:

  • Electronic Effects : Electron-withdrawing substituents on the oxazole increase dipole interactions with receptor residues (e.g., His264 in A2A_{2A}) .
  • Conformational Rigidity : The fused oxazole-purine system restricts rotational freedom, improving binding kinetics (Ki_i values ~1 µM for A2A_{2A}) .
  • Contradictions : Some analogs show reduced affinity due to steric clashes with Phe168; molecular docking studies guide structural refinements .

Q. What methodological approaches resolve discrepancies in biological activity data?

  • Dose-Response Curves : Test compound activity across concentrations (1 nM–100 µM) to identify non-linear effects .
  • Kinetic Studies : Surface plasmon resonance (SPR) measures on/off rates to distinguish true receptor binding from assay artifacts .
  • Metabolic Stability : Liver microsome assays assess whether inconsistent activity stems from rapid degradation .

Q. How can structural modifications enhance solubility without compromising activity?

  • Phenethyl Group Replacement : Substituting phenethyl with polar groups (e.g., morpholine) increases aqueous solubility but may reduce blood-brain barrier penetration .
  • Prodrug Strategies : Esterification of hydroxyl groups improves bioavailability; enzymatic cleavage restores active form in vivo .
  • Co-crystallization Studies : Identify solvent-accessible regions for PEGylation or glycosylation without disrupting key binding motifs .

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